2-Methoxyphenyl trifluoromethanesulfonate 2-Methoxyphenyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 59099-58-0
VCID: VC2449801
InChI: InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3
SMILES: COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Molecular Formula: C8H7F3O4S
Molecular Weight: 256.2 g/mol

2-Methoxyphenyl trifluoromethanesulfonate

CAS No.: 59099-58-0

Cat. No.: VC2449801

Molecular Formula: C8H7F3O4S

Molecular Weight: 256.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyphenyl trifluoromethanesulfonate - 59099-58-0

Specification

CAS No. 59099-58-0
Molecular Formula C8H7F3O4S
Molecular Weight 256.2 g/mol
IUPAC Name (2-methoxyphenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3
Standard InChI Key RCDZTJFBROIDKD-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Canonical SMILES COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Properties

2-Methoxyphenyl trifluoromethanesulfonate consists of a 2-methoxyphenyl group where the oxygen at position 1 is connected to a trifluoromethanesulfonate (triflate) group. The methoxy substituent occupies the ortho position relative to the triflate group on the aromatic ring.

Structural Information

The compound is characterized by the following identifiers and properties:

PropertyValue
Molecular FormulaC₈H₇F₃O₄S
Molecular Weight256.20 g/mol
CAS Number59099-58-0
European Community (EC) Number811-831-0
IUPAC Name(2-methoxyphenyl) trifluoromethanesulfonate
InChIInChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3
InChIKeyRCDZTJFBROIDKD-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Common Synonyms

The compound is known by several names in scientific literature:

Synonym
2-Methoxyphenyl triflate
Methanesulfonic acid, trifluoro-, 2-methoxyphenyl ester
(2-methoxyphenyl) trifluoromethanesulfonate
2-Methoxyphenyl trifluoromethanesulphonate
Trifluoromethanesulfonic acid 2-methoxyphenyl ester

Physical Properties

2-Methoxyphenyl trifluoromethanesulfonate typically appears as a colorless oil at room temperature . This physical state affects its handling and storage considerations in laboratory settings.

Synthesis Methods

General Synthetic Approach

The synthesis of 2-Methoxyphenyl trifluoromethanesulfonate typically involves the reaction of 2-methoxyphenol (guaiacol) with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. This reaction represents a standard method for preparing aryl triflates .

Detailed Synthesis Protocol

The following protocol outlines a standard procedure for synthesizing 2-Methoxyphenyl trifluoromethanesulfonate:

  • Dissolve 2-methoxyphenol (1.0 equivalent) and triethylamine (3.0 equivalents) in dry dichloromethane (DCM) to create a saturated solution .

  • Cool the solution to -78°C using a dry ice/acetone bath .

  • Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution .

  • Maintain the reaction at -78°C for approximately 2 hours .

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours .

  • Quench the reaction by adding water (approximately 50 mL) .

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate .

  • Concentrate the solution under reduced pressure .

  • Purify the resulting residue by flash column chromatography to obtain pure 2-Methoxyphenyl trifluoromethanesulfonate .

This synthetic method typically yields the product as a colorless oil with high purity, often achieving yields of around 90% as reported for similar aryl triflates .

Spectroscopic Characterization

Spectroscopic techniques provide essential tools for confirming the structure and purity of 2-Methoxyphenyl trifluoromethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers valuable structural information about 2-Methoxyphenyl trifluoromethanesulfonate. The compound can be characterized using various NMR techniques:

¹³C NMR Spectroscopy

¹³C NMR provides crucial information about the carbon framework of the molecule. The spectrum would show signals for the aromatic carbons, the methoxy carbon, and the characteristic quartet for the CF₃ carbon due to C-F coupling .

¹⁹F NMR Spectroscopy

For trifluoromethanesulfonate compounds, ¹⁹F NMR typically shows a characteristic signal around δ -73 ppm, which is consistent with the CF₃ group in the triflate moiety .

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in 2-Methoxyphenyl trifluoromethanesulfonate.

FTIR Spectrum

FTIR spectroscopy of 2-Methoxyphenyl trifluoromethanesulfonate has been performed using a Bruker Tensor 27 FT-IR instrument with the neat sample technique . The spectrum shows characteristic bands associated with the aromatic ring, methoxy group, and triflate functionality.

ATR-IR Spectrum

ATR-IR spectroscopy has also been used to characterize 2-Methoxyphenyl trifluoromethanesulfonate, using a Bruker Tensor 27 FT-IR instrument with the ATR-Neat technique . This provides complementary information to the FTIR spectrum.

Applications in Organic Synthesis

Cross-Coupling Reactions

2-Methoxyphenyl trifluoromethanesulfonate serves as an excellent substrate in various cross-coupling reactions due to the superior leaving group properties of the triflate moiety.

Suzuki-Miyaura Coupling

The compound can undergo Suzuki-Miyaura coupling with boronic acids or boronates in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds with a 2-methoxy substituent .

Sonogashira Coupling

2-Methoxyphenyl trifluoromethanesulfonate reacts with terminal alkynes in Sonogashira coupling reactions to form 2-methoxyphenylacetylenes, which are valuable building blocks in materials science and pharmaceutical development .

Other Cross-Coupling Applications

The compound is also applicable in various other cross-coupling protocols, including:

  • Negishi coupling with organozinc reagents

  • Heck reactions with alkenes

  • Stille coupling with organotin compounds

  • Buchwald-Hartwig amination for C-N bond formation

As a Synthetic Intermediate

As a versatile synthetic intermediate, 2-Methoxyphenyl trifluoromethanesulfonate serves as a precursor in the synthesis of:

  • Natural products containing 2-methoxyphenyl moieties

  • Pharmaceutical compounds, particularly those requiring precise control of substitution patterns

  • Agrochemicals

  • Materials for electronic applications

  • Polymer precursors

Hazard StatementDescriptionClassification
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation

These hazards are indicated by the GHS pictogram showing an exclamation mark in a diamond shape, along with the signal word "Warning" .

Precautionary Measures

When handling 2-Methoxyphenyl trifluoromethanesulfonate, the following precautionary measures should be observed:

  • Personal Protective Equipment:

    • Wear appropriate chemical-resistant gloves

    • Use safety goggles or a face shield

    • Wear a laboratory coat

    • Work in a well-ventilated area or fume hood

  • Handling Procedures:

    • Avoid contact with skin and eyes

    • Wash hands thoroughly after handling

    • Avoid breathing vapors

    • Keep away from incompatible materials

  • Storage Requirements:

    • Store in a cool, dry place

    • Keep container tightly closed

    • Store away from heat and direct sunlight

  • Emergency Procedures:

    • In case of skin contact: Wash immediately with plenty of water

    • In case of eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

    • If skin irritation occurs: Get medical advice/attention

    • If eye irritation persists: Get medical advice/attention

Related Compounds

2-Methoxyphenyl trifluoromethanesulfonate belongs to a broader family of aryl triflates, which share similar synthetic methods and applications. Related compounds include:

  • Phenyl trifluoromethanesulfonate (the unsubstituted variant)

  • 4-Methoxyphenyl trifluoromethanesulfonate (the para-substituted isomer)

  • 2,4-Dimethoxyphenyl trifluoromethanesulfonate

  • 2-Formyl-4-methoxyphenyl trifluoromethanesulfonate

  • 2-Methoxynaphthalen-1-yl trifluoromethanesulfonate

These compounds display varying reactivity profiles depending on the electronic and steric effects of their substituents.

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